Cas no 2034320-70-0 (N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide)

N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide
- N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide
- N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide
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- Inchi: 1S/C18H21NO4S/c1-19(24(20,21)18-10-6-5-9-17(18)22-2)12-16-11-14-7-3-4-8-15(14)13-23-16/h3-10,16H,11-13H2,1-2H3
- InChI Key: XCMUDOZSXKEIMH-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1OC)(N(C)CC1CC2C=CC=CC=2CO1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 504
- XLogP3: 2.5
- Topological Polar Surface Area: 64.2
N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6487-1085-5mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6487-1085-10mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6487-1085-2μmol |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6487-1085-15mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6487-1085-3mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6487-1085-20mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6487-1085-50mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6487-1085-20μmol |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6487-1085-4mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6487-1085-25mg |
N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-2-methoxy-N-methylbenzene-1-sulfonamide |
2034320-70-0 | 25mg |
$109.0 | 2023-09-08 |
N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide Related Literature
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide
Introduction to N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide (CAS No. 2034320-70-0)
N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide, identified by its CAS number 2034320-70-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a benzopyran core and a sulfonamide functional group suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The benzopyran moiety, a fused ring system consisting of benzene and pyran, is known for its versatility in medicinal chemistry. It is often found in natural products and has been extensively studied for its pharmacological properties. In particular, derivatives of benzopyran have shown promise in the treatment of various diseases, including neurological disorders and inflammatory conditions. The specific substitution pattern in N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide may contribute to its unique biological activity by influencing its binding affinity and selectivity towards target proteins.
The sulfonamide group, another key feature of this compound, is widely recognized for its role as a pharmacophore in drug design. Sulfonamides exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The combination of the sulfonamide group with the benzopyran scaffold in N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide may enhance its pharmacological profile, potentially leading to the discovery of new therapeutic interventions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide. These studies have highlighted the importance of understanding the three-dimensional structure of molecules to optimize their biological activity. By leveraging these computational tools, scientists can design more effective derivatives with improved pharmacokinetic properties.
In vitro studies have begun to explore the potential of N-(3,4-dihydro-1H-2-benzopyran-3-yl)methyl-2-methoxy-N-methylbenzene-1-sulfonamide as a lead compound for drug development. Initial experiments have shown promising results in terms of cytotoxicity and anti-inflammatory effects. These findings suggest that further optimization may yield compounds with enhanced therapeutic potential. The next steps involve conducting more comprehensive biological assays to elucidate the mechanisms of action and identify any potential side effects.
The synthesis of N-(3,4-dihydro-1H-2-benzopyr
The structural complexity of N-(
The future directionsof research on N-(
In conclusion,N-(
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